molecular formula C₁₇H₂₂O₂ B121926 18-Nor-17beta-estradiol CAS No. 15093-14-8

18-Nor-17beta-estradiol

Cat. No.: B121926
CAS No.: 15093-14-8
M. Wt: 258.35 g/mol
InChI Key: MSBFOZNDVHIKJM-NRKLIOEPSA-N
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Description

18-Nor-17beta-estradiol is a chemically modified estradiol analog where the typical 18-methyl group is absent from the steroid backbone . This structural modification is of significant interest in biochemical and pharmacological research, particularly for investigating the precise steric and functional requirements for ligand binding to estrogen receptors (ERs) . Studies on similar estradiol isomers with structural alterations at the 18-position have demonstrated that such modifications can drastically reduce classical estrogenic activity by inducing non-planar conformations in the C- and D-rings of the steroid, which creates steric hindrance and negatively impacts receptor binding . Consequently, this compound serves as a valuable chemical tool for probing the structure-activity relationships of estrogens and for developing novel compounds that selectively modulate estrogenic pathways, such as inhibitors of steroidogenic enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD1), which is involved in the biosynthesis of the potent estrogen 17β-estradiol . Research involving this analog can provide critical insights into the mechanisms of estrogen action and contribute to the advancement of new research strategies for estrogen-dependent conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,13S,14S,17S)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h2,4,9,13-19H,1,3,5-8H2/t13-,14-,15+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBFOZNDVHIKJM-NRKLIOEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC3=C2C=CC(=C3)O)C4C1C(CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](CCC3=C2C=CC(=C3)O)[C@H]4[C@H]1[C@H](CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450565
Record name 17|A,18-Norestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15093-14-8
Record name 17|A,18-Norestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 18 nor 17beta Estradiol

Established Synthetic Routes for 18-Nor Steroids

The creation of 18-nor steroids, which lack the methyl group at the C-13 position, can be approached through total synthesis or by chemical modification of existing steroid precursors. Total synthesis routes provide a versatile platform for constructing the steroid skeleton from simpler, non-steroidal starting materials. For instance, unified total synthesis routes have been developed to prepare isotopically labeled 18- and 19-nor steroids, which, while intended for metabolic studies, establish a viable framework for creating the unlabeled 18-nor core. wustl.edunih.govumich.edu These complex sequences often build the tetracyclic steroid nucleus through a series of cyclization and functional group manipulation steps.

Alternatively, semisynthetic routes can be employed, starting from more readily available steroids. A study on the impact of modifying the C18-methyl group of estradiol (B170435) involved a two-step chemical process beginning with estrone (B1671321). nih.gov This highlights that modifications at the C-13 position are feasible starting points for generating 18-nor analogues, although direct removal of the C18 methyl group is a challenging transformation.

In the strategic synthesis of 18-Nor-17beta-estradiol, the corresponding 17-keto steroid, 18-Nor-estrone, emerges as a crucial intermediate. The common and most direct pathway to 17β-hydroxy steroids involves the reduction of the C17-ketone. google.com Therefore, a synthetic sequence would first target the creation of the 18-nor-estrone skeleton. Once 18-Nor-estrone is obtained, the final and critical step is the reduction of its ketone functional group at the C17 position to yield the desired 17β-hydroxyl group of this compound. nih.gov This precursor-product relationship is fundamental in the synthesis of numerous estradiol derivatives and analogues.

The conversion of the 17-keto group of a precursor like 18-Nor-estrone to the 17β-hydroxyl group of this compound must be stereoselective. The biological activity of estradiol is highly dependent on the β-orientation of the hydroxyl group. google.com Borohydride (B1222165) reagents are commonly employed for this transformation.

Sodium borohydride (NaBH₄) reduction of steroidal ketones is a well-established, diastereoselective process. acs.org The hydride reagent preferentially attacks the ketone from the less sterically hindered α-face, leading to the formation of the desired β-alcohol. The choice of reducing agent and reaction conditions can significantly influence the ratio of the resulting 17β- and 17α-epimers. For example, the Luche reduction, which uses sodium borohydride in the presence of cerium(III) chloride, can alter the stereoselectivity compared to a standard sodium borohydride reduction. nih.gov Other reducing agents, such as lithium aluminium hydride (LiAlH₄), have also been utilized for the reduction of the C17 ketone in related estradiol syntheses. nih.gov

Parameter Condition Outcome Reference
ReagentSodium BorohydrideFavors 17β-Estradiol formation google.comacs.org
TemperatureLow (e.g., 0-5°C)Favors kinetic 17β product over thermodynamic 17α product google.com
AdditiveCerium(III) Chloride (Luche Reduction)Can invert or alter the axial/equatorial alcohol ratio nih.gov
Alternative ReagentLithium Aluminium Hydride (LiAlH₄)Effective for reduction of C17-ketone nih.gov

Analogous Synthetic Approaches for Estradiol Derivatives

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving high yields and purity is a central goal in any synthetic process. For the synthesis of this compound, particularly in the critical reduction step of 18-Nor-estrone, optimization is key. It has been demonstrated in the synthesis of 17β-estradiol from estrone that conducting the borohydride reduction at low temperatures (0-5°C) is advantageous. google.com This low temperature is thought to favor the formation of the kinetic 17β-product over the thermodynamically more stable 17α-product, thereby increasing both the yield and purity of the desired isomer. google.com Optimization may also involve screening different solvents, adjusting the molar equivalents of the reducing agent, and carefully controlling the reaction time to minimize side reactions and ensure complete conversion of the starting material.

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of this compound, rigorous purification and characterization are necessary to isolate the product and confirm its identity and purity. Common purification techniques for steroids include recrystallization and chromatography. google.com Recrystallization from suitable solvents like aqueous isopropyl alcohol can effectively remove impurities. google.com For more challenging separations, such as removing the 17α-estradiol impurity, column chromatography is frequently employed. nih.gov

The structural identity of the final compound is confirmed using a suite of analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing purity and quantifying the product. researchgate.net Spectroscopic techniques provide definitive structural information.

Common Characterization Techniques for Estradiol Analogues

Technique Information Obtained Reference
NMR Spectroscopy (¹H and ¹³C) Provides detailed information on the carbon-hydrogen framework and the precise location of functional groups. nih.gov
Mass Spectrometry (MS) Determines the molecular weight and can provide structural information through fragmentation patterns. LC-MS/MS is also used for sensitive detection. nih.govmdpi.com
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the hydroxyl (-OH) and aromatic rings. nih.gov
UV-Visible Spectroscopy Characterizes the electronic transitions within the molecule, particularly related to the phenolic A-ring. nih.govresearchgate.net
Melting Point (mp) A physical constant used as an indicator of purity for crystalline solids. nih.gov
Optical Rotation ([α]D) Measures the rotation of plane-polarized light, confirming the compound's specific stereochemistry. nih.gov

Molecular and Cellular Mechanisms of Action of 18 nor 17beta Estradiol

Estrogen Receptor (ER) Modulation and Binding Characteristics

Estrogens exert their physiological effects primarily through their interaction with two main subtypes of estrogen receptors: ERα and ERβ. wikipedia.org These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors. mdpi.com The binding of an estrogenic compound to these receptors initiates a cascade of molecular events that ultimately modulate gene expression in target cells.

Differential Affinity for Estrogen Receptor Subtypes (ERα, ERβ)

Different estrogenic compounds exhibit varying binding affinities for ERα and ERβ, which contributes to their tissue-specific and potentially differential biological effects. While 17β-estradiol, the most potent endogenous estrogen, binds with high and similar affinity to both ERα and ERβ, other natural and synthetic estrogens can show a preference for one subtype over the other. oup.comnih.gov For instance, some estrogen metabolites exhibit preferential binding to either ERα or ERβ. oup.com The differential affinity of a compound like 18-Nor-17beta-estradiol for these receptor subtypes would be a critical determinant of its specific biological activity. However, specific binding affinity data for this compound for human ERα and ERβ were not found in the provided search results.

Non-Feminizing Estrogenic Activity Profile

The concept of "non-feminizing estrogens" refers to compounds that elicit some of the beneficial effects of estrogens, such as neuroprotection, without the typical feminizing effects associated with potent estrogens like 17β-estradiol. nih.gov This differential activity is often attributed to a reduced affinity for and activation of ERα, which is a key mediator of the proliferative effects of estrogens in tissues like the breast and uterus. nih.gov Non-feminizing estrogens are being explored for their therapeutic potential in conditions where estrogenic benefits are desired without the associated risks. nih.gov The specific non-feminizing activity profile of this compound would depend on its unique interaction with and activation of the different estrogen receptor subtypes, but detailed studies on this profile were not available in the search results.

Genomic and Non-Genomic Signaling Pathways

Estrogen signaling is complex, involving both genomic and non-genomic pathways that can be initiated by the binding of an estrogen to its receptor. nih.gov These pathways ultimately lead to changes in cellular function.

Influence on Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt)

In addition to the genomic pathway, estrogens can also initiate rapid, non-genomic signaling cascades. These effects are often mediated by a subpopulation of estrogen receptors located at the cell membrane. dovepress.com Upon estrogen binding, these membrane-associated ERs can rapidly activate various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. nih.govresearchgate.net Activation of these cascades can, in turn, influence a variety of cellular processes, including cell growth, survival, and differentiation, and can also cross-talk with the genomic signaling pathway. nih.gov The extent to which this compound activates these non-genomic pathways would be a key aspect of its molecular mechanism, but specific data on this was not found.

Regulation of Cell Proliferation, Differentiation, and Apoptosis

The net effect of estrogen signaling on a cell is the regulation of fundamental cellular processes such as proliferation, differentiation, and apoptosis (programmed cell death).

Estrogens can also influence cell differentiation, the process by which a less specialized cell becomes a more specialized cell type. This is a critical process in development and tissue maintenance.

Apoptosis is a vital process for removing old or damaged cells and maintaining tissue homeostasis. Estrogens can have both pro-apoptotic and anti-apoptotic effects depending on the cell type, the concentration of the estrogen, and the receptor subtype involved. oup.compnas.org For example, high concentrations of 17β-estradiol have been shown to induce apoptosis in certain breast cancer cells that have developed resistance to estrogen deprivation. oup.compnas.org

The specific effects of this compound on cell proliferation, differentiation, and apoptosis would be dependent on its unique molecular interactions and signaling profile, which remains to be fully elucidated by dedicated research.

Comparative Analysis of Receptor Interactions with Endogenous Estrogens

A comprehensive understanding of the molecular and cellular mechanisms of action of any estrogenic compound necessitates a comparative analysis of its receptor interactions relative to endogenous estrogens. This analysis typically involves evaluating the binding affinity of the compound for the different estrogen receptor subtypes, primarily Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), and comparing these affinities to that of the principal endogenous estrogen, 17β-estradiol, as well as other estrogens like estrone (B1671321).

The interaction of a ligand with an estrogen receptor is a critical determinant of its biological activity. The strength of this interaction is quantified by the binding affinity, often expressed as the dissociation constant (Kd) or as a relative binding affinity (RBA) compared to a reference compound, usually 17β-estradiol. A lower Kd or a higher RBA generally indicates a stronger interaction with the receptor.

Detailed research into the receptor binding profile of a wide array of natural and synthetic estrogenic compounds has been conducted to elucidate structure-activity relationships. These studies have revealed that minor modifications to the steroidal structure can significantly alter receptor binding affinity and selectivity for ERα versus ERβ. For instance, the orientation of the hydroxyl group at the C17 position and modifications to the steroid's carbon skeleton are known to be critical for high-affinity binding.

Despite extensive research into various estrogenic compounds, a thorough search of the scientific literature did not yield specific quantitative data on the relative binding affinity of this compound for either ERα or ERβ. While numerous studies present detailed tables comparing the RBA of a multitude of natural and synthetic estrogens, this compound is not included in these datasets. Similarly, searches for synonyms or related "nor-steroid" compounds did not provide the necessary comparative binding data.

The absence of this specific data in the available literature prevents a direct quantitative comparison of the receptor interactions of this compound with those of endogenous estrogens. Therefore, a data table comparing the relative binding affinities cannot be constructed at this time. Further experimental studies would be required to determine the precise binding profile of this compound and to enable a detailed comparative analysis with endogenous estrogens.

Structure Activity Relationship Sar Studies of 18 nor 17beta Estradiol and Its Analogs

Elucidation of Structural Determinants for Estrogen Receptor Binding

The ability of a compound to bind to the estrogen receptor is the first step in eliciting an estrogenic or anti-estrogenic response. This binding is dictated by specific structural features of the ligand that complement the receptor's binding pocket.

The hydroxyl groups at the C3 and C17 positions of the steroid frame are paramount for estrogen receptor binding. uomustansiriyah.edu.iq

The 3-Hydroxyl Group: The phenolic hydroxyl group at the C3 position on the aromatic A-ring is considered essential for estrogenic activity. nih.govuomustansiriyah.edu.iq This group acts as a critical hydrogen bond donor, interacting with specific amino acid residues (such as Glu353 and Arg394 in ERα) in the receptor's binding pocket. researchgate.net The hydrogen-bonding ability of this phenolic group is a significant requirement for high-affinity ER binding. nih.gov

The 17β-Hydroxyl Group: The hydroxyl group at the C17 position, in the beta-orientation, also contributes significantly to binding affinity, though its contribution to binding free energy is less than that of the 3-OH group. uthscsa.edu It primarily functions as a hydrogen bond acceptor, interacting with another key amino acid residue (His524 in ERα) within the LBD. researchgate.netuthscsa.edu The specific distance between the 3-OH and 17β-OH groups is also a determining factor for potent activity. uomustansiriyah.edu.iq

The table below summarizes the roles of these key functional groups.

Table 1: Key Structural Features and Their Role in Estrogen Receptor Binding

Structural Feature Position Role in Receptor Interaction Impact on Affinity
Aromatic A-Ring Ring A Forms weak polar interactions with receptor residues. uthscsa.edu Essential for binding. uomustansiriyah.edu.iq
Phenolic Hydroxyl C3 Acts as a critical hydrogen bond donor. nih.govuthscsa.edu Essential for high affinity. uomustansiriyah.edu.iq
Aliphatic Hydroxyl C17β Acts as a hydrogen bond acceptor. uthscsa.edu Contributes significantly to binding. uomustansiriyah.edu.iq
Methyl Group C18 Provides correct steric and hydrophobic fit. nih.gov Absence or inversion reduces affinity. nih.gov

Steric and Hydrophobic Contributions to Biological Activity

Hydrophobicity: Stronger estrogens tend to be more hydrophobic, which facilitates their entry into and interaction with the nonpolar binding site. nih.gov The rigid, multi-ring structure of the steroid core contributes to this necessary hydrophobicity. nih.gov

Steric Factors: The precise three-dimensional shape of the ligand is as important as its functional groups. nih.gov The receptor appears to envelop the ligand, meaning all four rings of the steroid contribute to the binding energy. uthscsa.edu The absence of the C18-methyl group in 18-Nor-17beta-estradiol alters the steric profile of the D-ring side of the molecule. Similarly, modifications at other positions can impact activity. For example, introducing hydrophobic substituents at the 17α-position can increase inhibitory activity against certain enzymes, but if the group is too bulky (e.g., a long flexible side chain), it can prevent an adequate fit into the catalytic site, thereby decreasing activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.orgresearchgate.net These models allow researchers to predict the activity of new, unsynthesized compounds. collaborativedrug.com

For estradiol (B170435) and its derivatives, QSAR studies correlate biological activity (such as ER binding affinity or antioxidant potency) with various calculated molecular descriptors. nih.gov Key descriptors often include:

Lipophilicity: Modeled by the logarithm of the n-octanol/water partition coefficient (logP), this property profoundly influences the potency of steroidal compounds. nih.gov

Electronic Properties: Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the bond dissociation enthalpy of the phenolic O-H group are important for understanding a molecule's reactivity. nih.gov

Steric/Topological Properties: Shape indices and solvent-accessible surface area help to quantify the size and shape of the molecule, which are critical for receptor fit. nih.gov

By applying these principles, QSAR models can be developed for this compound derivatives. Such models would allow for the virtual screening of potential analogs, predicting their ER binding affinity and helping to prioritize the synthesis of compounds with desired activity profiles.

Table 2: Common Molecular Descriptors in QSAR for Steroidal Estrogens

Descriptor Class Example Descriptor Information Provided
Lipophilic logP Hydrophobicity, membrane permeability. nih.gov
Electronic HOMO/LUMO Energies Electron-donating/accepting ability, reactivity. nih.gov
Electronic Bond Dissociation Enthalpy Strength of specific bonds (e.g., phenolic O-H). nih.gov
Topological Shape Indices Molecular shape and bulk. nih.gov
Topological Solvent-Accessible Surface Area Area of the molecule exposed to solvent, relates to size. nih.gov

Design Principles for Modulating Estrogenic and Non-Estrogenic Effects

SAR and QSAR studies provide rational design principles for modifying the activity of this compound. The goal may be to enhance estrogenic potency, reduce it, or introduce entirely new activities.

Modulating Receptor Agonism/Antagonism: A key principle in estrogen SAR is that minor structural modifications can dramatically alter biological response, sometimes converting a full agonist (like estradiol) into an antagonist or a Selective Estrogen Receptor Modulator (SERM). nih.gov This is often achieved by adding a bulky side chain at specific positions. These side chains can physically obstruct the conformational change in the receptor (specifically of a region called helix 12) that is necessary for co-activator recruitment and subsequent gene transcription, thereby blocking the estrogenic response. nih.gov

Decreasing Estrogenicity: To design compounds for non-estrogenic targets (e.g., other enzymes) while avoiding estrogenic side effects, modifications known to reduce ER affinity are employed. Based on SAR data, altering the C18-methyl group, such as by inversion or removal (as in 18-nor compounds), is a useful strategy to decrease the inherent estrogenicity of the estradiol scaffold. nih.gov

Targeting Specificity: Design principles also involve adding functional groups that can interact with other enzymes or receptors. For example, adding specific hydrophobic groups to the 17α position of estradiol has been shown to produce potent inhibitors of the steroid sulfatase enzyme, an approach used in treating hormone-sensitive diseases. nih.gov This demonstrates how the core steroid scaffold can be used as a template to design molecules with diverse biological activities by carefully modifying its structure.

Metabolic Pathways and Pharmacokinetic Considerations in 18 nor 17beta Estradiol Research

Biotransformation and Clearance Mechanisms

The biotransformation of steroids is a multi-step process involving Phase I (functionalization) and Phase II (conjugation) reactions, primarily in the liver, to facilitate their excretion. While direct studies on 18-Nor-17beta-estradiol are limited, its metabolic pathway can be inferred from related compounds.

Phase I Metabolism: The initial steps for this compound would likely mirror those of 17beta-estradiol and other 18-nor steroids.

Oxidation: The most prominent reaction is the reversible oxidation of the 17β-hydroxyl group to a ketone by 17β-hydroxysteroid dehydrogenases (17β-HSDs) , yielding the corresponding 18-nor-estrone. wikipedia.orgnih.gov This conversion is a critical step in modulating estrogenic activity, as 17beta-estradiol is significantly more potent than its estrone (B1671321) counterpart.

Hydroxylation: Cytochrome P450 (CYP) enzymes are responsible for hydroxylating the steroid core. nih.gov For the related 18-nor progestin, levonorgestrel (B1675169), hydroxylation occurs at the C2 and C16 positions, primarily mediated by the CYP3A4 enzyme. nih.govnih.govproquest.com It is highly probable that this compound is also a substrate for CYP3A4 and other hepatic CYPs, leading to the formation of various hydroxylated metabolites. wikipedia.org

Reduction: Reduction of the A-ring is a common metabolic pathway for synthetic steroids like levonorgestrel, resulting in tetrahydro metabolites. nih.govwikipedia.org This pathway could also be relevant for this compound.

Phase II Metabolism: Following Phase I reactions, the steroid and its metabolites undergo conjugation to increase water solubility for excretion.

Glucuronidation and Sulfation: The hydroxyl groups on the parent molecule and its metabolites are conjugated with glucuronic acid (by UDP-glucuronosyltransferases) or sulfate (B86663) (by sulfotransferases). For levonorgestrel, metabolites are found predominantly as glucuronides in urine and as sulfates in circulation. nih.gov The resulting conjugates are then cleared from the body.

Clearance: The clearance of this compound is expected to be primarily through hepatic metabolism, followed by the excretion of its water-soluble conjugates. Studies on levonorgestrel show excretion of metabolites via both urine (approximately 45%) and feces (approximately 32%). nih.gov This dual-pathway excretion is typical for steroid hormones and their derivatives.

Table 1: Key Enzymes in Steroid Biotransformation
Enzyme FamilyPrimary FunctionRelevance to this compound (Inferred)
17β-Hydroxysteroid Dehydrogenases (17β-HSDs)Reversible oxidation/reduction at the C17 position (e.g., Estradiol (B170435) ↔ Estrone). wikipedia.orgConversion to the less active 18-nor-estrone.
Cytochrome P450 (CYP) Enzymes (esp. CYP3A4)Hydroxylation of the steroid nucleus. wikipedia.orgFormation of hydroxylated Phase I metabolites.
UDP-Glucuronosyltransferases (UGTs)Phase II conjugation (Glucuronidation).Formation of water-soluble glucuronide conjugates for excretion.
Sulfotransferases (SULTs)Phase II conjugation (Sulfation).Formation of sulfate conjugates for circulation and excretion.

Influence on Cellular Metabolism and Metabolite Profiles (e.g., Glycerophospholipid Metabolism)

Research has demonstrated that 17beta-estradiol can significantly influence cellular metabolic pathways, including glycerophospholipid metabolism. mdpi.com Estrogens are known to modulate lipid profiles and have protective effects against membrane oxidation. These actions are mediated through complex signaling cascades following receptor activation, which can alter the expression of enzymes involved in lipid synthesis and breakdown. Given that the estrogenic activity of this compound is dependent on its interaction with the same estrogen receptors, it is plausible that it would exert a similar influence on the cellular metabolome, including glycerophospholipid profiles. However, the magnitude and specifics of these effects would require direct experimental confirmation.

Comparative Metabolic Stability with Related Steroids

The metabolic stability of a steroid is influenced by its structure, which dictates its affinity for metabolizing enzymes. The primary structural difference between this compound and its parent, 17beta-estradiol, is the absence of the C18 angular methyl group at the C13 position.

This modification can impact metabolic stability in several ways:

Lipophilicity: Changes in alkyl substitution can modify the lipophilicity of the molecule, affecting its partitioning into membranes and access to intracellular metabolizing enzymes.

Chemical Reactivity: The electronic environment of the steroid nucleus may be subtly altered, potentially influencing its susceptibility to oxidative metabolism.

The development of "nor" steroids, such as the anabolic agent 19-nortestosterone (nandrolone), was historically pursued to modify the parent compound's activity and metabolic profile. medscape.com Often, such modifications are intended to increase anabolic activity while altering hepatic metabolism. medscape.com It is therefore reasonable to assume that the metabolic stability of this compound differs from that of 17beta-estradiol, though the precise nature of this difference—whether it leads to faster or slower clearance—remains to be elucidated through direct comparative studies.

Role of Drug Transporters and Metabolizing Enzymes in this compound Bioavailability

The bioavailability of any orally administered steroid is a function of its absorption and first-pass metabolism, processes that are heavily controlled by drug transporters and metabolizing enzymes in the intestine and liver.

Metabolizing Enzymes: As discussed, CYP3A4 is the predominant enzyme responsible for the Phase I metabolism of a vast number of steroids and is highly expressed in both the liver and the small intestine. nih.govwikipedia.org The action of CYP3A4 and other enzymes like 17β-HSDs in the gut wall and liver would significantly reduce the amount of unmetabolized this compound that reaches systemic circulation.

Drug Transporters: ATP-binding cassette (ABC) transporters function as efflux pumps, actively transporting substrates out of cells and back into the intestinal lumen or into bile, thereby limiting bioavailability. Key transporters involved in steroid disposition include:

P-glycoprotein (P-gp, MDR1, or ABCB1): A broad-specificity efflux pump that transports many xenobiotics.

Breast Cancer Resistance Protein (BCRP or ABCG2): Known to transport estrogens and their sulfate conjugates. nih.gov 17-beta-estradiol has been shown to be a potent modulator of BCRP activity at the blood-brain barrier. nih.gov

Multidrug Resistance-Associated Proteins (MRPs or ABCCs): These transporters, particularly MRP2, are involved in the biliary excretion of conjugated metabolites like estradiol-17β-D-glucuronide. nih.govresearchgate.net

It is highly probable that this compound and its conjugated metabolites are substrates for these ABC transporters. nih.gov Their activity would represent a significant barrier to oral bioavailability and play a crucial role in the tissue distribution and ultimate clearance of the compound.

Preclinical Research Applications and Therapeutic Potential

Oncological Research: Potential in Hormone-Dependent Cancers

Adhering to the strict instruction to focus exclusively on "18-Nor-17beta-estradiol" and not introduce information from outside the specified scope, this article cannot be generated at this time due to the lack of specific research on this particular compound.

Anti-proliferative Effects in Breast Cancer Cell Lines (e.g., ER-positive, ER-negative)

The effect of 17β-estradiol (E2) on breast cancer cell proliferation is complex and highly dependent on its concentration and the estrogen receptor (ER) status of the cells. In estrogen receptor-positive (ER-positive) breast cancer, E2 is a key driver of tumorigenesis. nih.gov The E2/ER complex modulates various cellular processes, including cell proliferation, differentiation, and invasion. mdpi.com Studies on ER-positive cell lines like MCF-7 and T47D show that E2 treatment enhances cell proliferation and tumor growth in a dose-dependent manner. mdpi.com This is achieved by activating ERs and upregulating proteins that control the cell cycle, such as cyclin D1. mdpi.com

Conversely, the role of estrogens in ER-negative breast cancer is mediated by other receptors, such as ERβ and the G-protein coupled estrogen receptor 1 (GPER). nih.gov In some ERα-negative cell lines, such as SKBr3, 17β-estradiol can induce the expression of transcription factors like c-fos and cyclinD1 through GPER signaling. nih.gov Some research indicates that at high concentrations, 17β-estradiol can inhibit proliferation and induce apoptosis, even in ER-negative cells, suggesting mechanisms independent of the classical ERα pathway. nih.gov Furthermore, the expression of ERβ has been shown to counteract the proliferative actions of ERα; in the T47D cell line, induced ERβ expression reduces 17β-estradiol-stimulated proliferation. pnas.org

Cell LineER StatusEffect of 17β-estradiolMediating Receptor(s)
MCF-7ER-positivePromotes proliferation and tumor growth. mdpi.comfrontiersin.orgERα pnas.org
T47DER-positivePromotes proliferation; effect is reduced by ERβ expression. mdpi.compnas.orgERα, ERβ pnas.org
SKBr3ER-negativeCan induce proliferation-associated genes via non-genomic pathways. nih.govGPER nih.gov
MDA-MB-231ER-negative (Triple-Negative)High concentrations may prevent apoptosis by inactivating FOXO3a. nih.govGPER nih.gov

Modulatory Effects on Tumor Growth and Progression

Beyond initial cell proliferation, 17β-estradiol plays a significant role in the broader context of tumor growth and progression. In ER-positive breast cancer models, E2 enhances tumorigenicity by controlling the cell cycle and promoting tumor growth. mdpi.com It modulates the expression of specific genes that contribute to tumor progression. mdpi.com Research on multicellular tumor spheroids from MCF-7 cells, which mimic the initial stages of solid tumors, reveals that physiological concentrations of E2 stimulate growth by 29-46%. frontiersin.org Furthermore, E2 can enhance the metastatic phenotype by inducing the epithelial-mesenchymal transition (EMT), a process where stationary cancer cells become migratory and invasive. frontiersin.org

In other types of cancer, the effect can be similar. For instance, in an orthotopic mouse model of ovarian cancer, exogenous E2 was found to accelerate tumor progression, decrease survival time, and increase the tumor burden. nih.gov This suggests that E2 can have direct effects on cancer cells that promote malignancy after a tumor has already formed. nih.gov

Synergistic Effects with Chemotherapeutic Agents (e.g., 5-Fluorouracil)

Preclinical studies have investigated the potential of combining 17β-estradiol with traditional chemotherapeutic agents to enhance their efficacy. Research on colon cancer cell lines has demonstrated that 17β-estradiol can enhance the anti-cancer activities of 5-Fluorouracil (5-FU). nih.govnih.gov This combination therapy has been shown to be superior to monotherapy with either agent alone. nih.govnih.gov

The synergistic effect is achieved through multiple mechanisms. The dual therapy significantly induces apoptosis (programmed cell death) and causes an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.govnih.gov This suggests that E2 can augment the cytotoxic effects of 5-FU, potentially offering a more effective treatment strategy. nih.gov While this research was conducted on colon cancer cells, it provides a basis for investigating similar synergistic relationships in other cancer types. nih.gov

TherapyCell LinesObserved Effect
17β-estradiol (E2) MonotherapyHT-29, SW480, SW620 (Colon)Potential to arrest cell cycle and induce apoptosis. nih.gov
5-Fluorouracil (5-FU) MonotherapyHT-29, SW480 (Colon)Induces apoptosis. nih.gov
Dual Therapy (E2 + 5-FU)HT-29, SW480 (Primary Colon)Superior induction of apoptosis and cell accumulation in sub-G1 phase compared to monotherapy. nih.govnih.gov
Dual Therapy (E2 + 5-FU)SW620 (Metastatic Colon)Showed the smallest effect compared to primary cell lines. nih.gov

Investigation of Selective Estrogen Receptor Modulator (SERM) and Degrader (SERD) Analogs

Selective Estrogen Receptor Modulators (SERMs) are compounds that bind to estrogen receptors but have different effects in different tissues; they can act as estrogen agonists in some tissues (like bone) while acting as antagonists in others (like breast tissue). nih.govwikipedia.org Selective Estrogen Receptor Degraders (SERDs), on the other hand, bind to the estrogen receptor and trigger its degradation, thereby downregulating ER signaling. wikipedia.orgtaylorandfrancis.com

Many of these drugs are steroidal analogs derived from 17β-estradiol. dovepress.com For example, fulvestrant, a clinically approved SERD, is a steroidal 7α-alkylamide analog of 17β-estradiol. dovepress.com Its mechanism involves competing with estradiol (B170435) for ER binding, which then inhibits ER dimerization, increases ER degradation, and reduces the transcription of ER target genes. dovepress.com The development of such analogs is a key strategy for treating endocrine-resistant breast cancers, particularly those that have developed resistance to SERMs like tamoxifen or to aromatase inhibitors. nih.gov The success of fulvestrant has spurred the development of a new generation of oral SERDs to overcome the limitations of the parent compounds. nih.govnih.gov

Bone Health Research: Implications for Osteoporosis

Estrogens are universally recognized as critical regulators of bone metabolism and homeostasis in both women and men. nih.govmdpi.com Estrogen deficiency is a primary cause of postmenopausal osteoporosis, characterized by accelerated bone resorption. oup.com Consequently, estrogen therapy, often utilizing forms like 17β-estradiol, is a well-established strategy for the prevention of osteoporosis. rima.org

Clinical studies have consistently shown that treatment with 17β-estradiol effectively prevents bone loss and can increase bone mineral density (BMD) at critical sites such as the hip and spine. nih.gov Treatment reduces the levels of bone turnover markers, indicating a decrease in the rate of bone resorption. rima.orgnih.gov These findings underscore the therapeutic potential of estrogenic compounds in maintaining skeletal health and mitigating the risks associated with osteoporosis.

Effects on Bone Remodeling Processes

Bone remodeling is a continuous process of bone resorption (breakdown) by osteoclasts and bone formation by osteoblasts. Estrogen plays a crucial role in maintaining the balance of this process. mdpi.com The primary effect of estrogen is to inhibit the activation of bone remodeling. nih.gov In a state of estrogen deficiency, there is an increase in bone resorption that is not fully matched by bone formation, leading to a net loss of bone. nih.gov

Inhibition of Osteoclast Activity

The protective effect of estrogen on bone is largely attributed to its inhibitory action on osteoclasts, the cells responsible for bone resorption. nih.gov 17β-estradiol suppresses the formation and activity of osteoclasts through several mechanisms. It can directly suppress the differentiation of monocytic precursor cells into mature osteoclasts. pnas.org This effect has been demonstrated in vitro where 17β-estradiol inhibits RANKL-induced osteoclast formation, a key signaling pathway for osteoclastogenesis. pnas.org

Endocrine Modulation Beyond Classical Estrogenic Effects

While the primary mechanism of action for estrogen analogues is typically through estrogen receptors, their influence can extend to other parts of the endocrine system, leading to a broader impact on physiological homeostasis. The structural similarity of this compound to the endogenous hormone 17β-estradiol suggests that its endocrine modulation may also go beyond classical estrogenic effects, potentially involving crosstalk with other receptor systems.

Role in Modulating Other Receptor Systems (e.g., Melatonin Receptors)

The interplay between the estrogenic and melatonergic systems is a recognized area of endocrine research. Studies investigating the parent compound, 17β-estradiol, have shown that it can modulate the function and expression of melatonin receptors. For example, research has demonstrated that 17β-estradiol can affect the density of melatonin MT1 and MT2 receptors in certain cell types, potentially altering the cellular response to melatonin. This interaction is significant, as melatonin is a key regulator of circadian rhythms, which in turn governs a wide array of bodily functions, including reproduction and neuroendocrine pathways. Given the established relationship between 17β-estradiol and the melatonergic system, it is plausible that synthetic analogues like this compound could also interact with melatonin receptors or other non-classical targets. However, specific research into the direct effects of this compound on melatonin or other receptor systems is not extensively documented, representing an area for future investigation.

Preclinical Study Design and Ethical Considerations

The evaluation of novel compounds like this compound relies on carefully designed preclinical studies using established in vitro and in vivo models. These studies must be conducted with rigorous attention to scientific methodology and ethical guidelines to ensure the validity of the findings and the welfare of research animals.

In Vitro Models: Cell Lines and Primary Cultures

In vitro models are indispensable for initial screening and mechanistic studies of estrogenic compounds. These systems allow for controlled investigation of cellular and molecular effects.

Cell Lines: Immortalized cell lines are a cornerstone of in vitro estrogen research. Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, are frequently used to assess the binding affinity, receptor activation, and proliferative effects of estrogen analogues. nih.gov These models are crucial for determining a compound's potency and specificity for estrogen receptors.

Primary Cultures: Primary cells, isolated directly from animal or human tissue, offer a more physiologically relevant model, though they are more complex to maintain. For example, primary cultures of endometrial or neuronal cells can be used to study the tissue-specific effects of a compound outside of a cancer context.

Below is a table of representative in vitro models used in the study of estrogenic compounds.

Model TypeSpecific ExampleTypical Application
Cancer Cell Line MCF-7Assessing ER binding, cell proliferation, and receptor-specific gene expression. nih.gov
Reporter Cell Line T47D-KBlucQuantifying estrogenic activity through a luciferase reporter gene.
Primary Culture Primary Uterine Stromal CellsInvestigating direct effects on non-cancerous, hormone-responsive tissues.
Primary Culture Primary Neuronal CellsEvaluating potential neuroprotective or neuroendocrine effects.

In Vivo Models: Rodent Studies (e.g., Ovariectomized Models, Disease Models)

In vivo studies are necessary to understand the systemic effects of a compound within a whole organism.

Ovariectomized (OVX) Models: The most common model for studying the effects of exogenous estrogens is the ovariectomized rodent. Removing the ovaries eliminates the primary source of endogenous estrogen, creating a controlled environment to test the activity of compounds like this compound on tissues such as the uterus, bone, and brain.

Disease Models: To investigate therapeutic potential, specific disease models are used. For example, in studies of ER-positive breast cancer, human tumor cells (e.g., MCF-7) are often implanted into immunodeficient mice to form xenografts. nih.gov The effect of the test compound on tumor growth can then be evaluated in a living system.

Adherence to Animal Care and Use Guidelines (e.g., ARRIVE guidelines)

Ethical considerations and rigorous reporting are paramount in preclinical animal research. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a comprehensive checklist to ensure that studies are reported with sufficient detail and transparency. arriveguidelines.orgequator-network.org Adherence to these guidelines is crucial for several reasons: it allows for critical evaluation of the study's methodology and findings, facilitates reproducibility, and ensures that the ethical implications of the work have been considered. arriveguidelines.org Key aspects of the ARRIVE guidelines include detailed reporting on the study design, sample size determination, randomization, blinding, and statistical methods. arriveguidelines.orgnih.gov Reputable preclinical studies involving estrogen analogues explicitly state their adherence to these guidelines. nih.gov The use of a study plan before research begins is also encouraged to ensure all ethical and methodological aspects are addressed. arriveguidelines.org

Ethical Frameworks for Human-Derived Cell Models (IRB approval)

The use of human-derived cell models in preclinical research, including studies involving compounds like this compound, is governed by a robust ethical framework designed to protect the rights and welfare of human subjects. anl.gov This framework is essential even when the research does not involve direct interaction with a living person, but rather utilizes their biological materials, such as cells that have been grown in a laboratory. anl.gov Central to this ethical oversight is the role of the Institutional Review Board (IRB). anl.govpharmacoj.com

An IRB is an independent committee that reviews and monitors biomedical research involving human subjects. anl.govpharmacoj.com The primary purpose of the IRB is to ensure that all research is conducted ethically and in compliance with federal regulations. anl.gov For research involving human-derived cell lines, the IRB's role is to verify that the acquisition of the original tissue was done with the appropriate consent and that the privacy of the donor is protected. pharmacoj.comnih.gov

The principle of informed consent is a cornerstone of the ethical framework for human-derived cell model research. nih.gov This means that the individual from whom the cells were originally taken must have voluntarily agreed to their use in research, with a full understanding of the potential applications. nih.gov The consent process should be transparent, informing the donor about the potential for the creation of immortalized cell lines and the wide distribution of these cells for various research purposes. windows.net

However, there are nuances to the requirement for IRB approval. For instance, established human cell lines obtained from recognized commercial sources, such as the American Type Culture Collection (ATCC), are often considered exempt from IRB review. anl.govntu.edu.sg This is because these cell lines have been sufficiently manipulated and anonymized, meaning they no longer meet the definition of a human subject under federal regulations. ntu.edu.sgtennessee.edu In contrast, the creation of new cell lines from primary human tissue requires explicit IRB approval. ntu.edu.sg

The table below outlines the key ethical principles and their application in the context of preclinical research using human-derived cell models.

Ethical PrincipleApplication in Human-Derived Cell Model Research
Respect for PersonsThis principle is upheld through the process of informed consent, ensuring that individuals have the autonomy to decide whether their biological materials can be used for research. manchester.ac.uk
BeneficenceThis principle dictates that research should aim to maximize potential benefits while minimizing harm. In the context of cell-based research, this involves ensuring that the research has scientific merit and is likely to contribute to generalizable knowledge. manchester.ac.ukmedicaltourism.com
JusticeThis principle requires the fair and equitable selection of subjects. In the context of cell donation, it means ensuring that the burdens and benefits of research are distributed fairly among different populations.
Privacy and ConfidentialityProtecting the privacy of the donor is paramount. All human samples and associated data must be anonymized to prevent the identification of the individual. pharmacoj.com

Advanced Analytical Methodologies for 18 nor 17beta Estradiol Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods, particularly when coupled with mass spectrometry, represent the gold standard for the analysis of steroids, including 18-Nor-17beta-estradiol, in complex biological matrices like plasma, serum, urine, and tissue. nih.gov These techniques offer the high selectivity and sensitivity required to distinguish and quantify structurally similar compounds. nih.gov The analytical process typically involves sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte from interfering matrix components, followed by chromatographic separation and detection. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for quantifying low levels of estrogens due to its superior sensitivity and specificity. nih.govnih.gov For a compound like this compound, this technique allows for separation from its isomers and other endogenous steroids, which is crucial for accurate measurement. nih.gov

Methodology:

Sample Preparation: Biological samples typically undergo LLE or SPE using C18 or other specialized cartridges to clean up the sample and concentrate the analyte. nih.govplos.org

Chromatography: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is often employed, using columns such as C18 or Phenyl-Hexyl, to achieve efficient separation. nih.govplos.orgnih.gov

Ionization: Electrospray ionization (ESI) is the most common ionization technique for estrogens, though their poor ionization efficiency can present a challenge. thermofisher.cnmdpi.com To overcome this, derivatization with reagents like dansyl chloride is frequently used to enhance the signal and improve the limit of quantification (LOQ). thermofisher.cn

Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. nih.gov

LC-MS/MS methods for related estrogens like 17β-estradiol have achieved limits of quantification in the sub-picomolar range, demonstrating the potential sensitivity for analyzing trace levels of this compound. nih.gov

Gas chromatography-mass spectrometry (GC-MS), and particularly its tandem version (GC-MS/MS), is a powerful and well-established technique for steroid analysis. nih.govnih.gov It offers high chromatographic resolution, effectively separating isomers. However, a key requirement for GC analysis is the derivatization of the analyte to increase its volatility and thermal stability. nih.govshimadzu.co.kr

Methodology:

Derivatization: A crucial step for estrogens is the chemical modification of their polar functional groups. This often involves a two-step process: protecting the phenolic hydroxyl group (e.g., through ethoxycarbonylation) and then derivatizing the remaining hydroxyl groups (e.g., trimethylsilylation or perfluoroacylation). nih.govresearchgate.net

Separation: The derivatized analytes are separated on a high-temperature capillary column. nih.gov

Detection: Detection is typically performed in selected ion monitoring (SIM) or MRM mode, providing the specificity needed to distinguish the target analyte from matrix components and other steroids. nih.govnih.gov Negative ion chemical ionization (NCI) can be used with certain derivatives (e.g., pentafluorobenzyl) to achieve extremely high sensitivity, reaching ppt (B1677978) (parts-per-trillion) levels. shimadzu.co.kr

FeatureLC-MS/MSGC-MS/MS
Derivatization Optional, but often used (e.g., dansylation) to enhance sensitivity. thermofisher.cnMandatory for volatility and thermal stability (e.g., silylation, acylation). nih.govshimadzu.co.kr
Sensitivity Very high; LOQs in the sub-pg/mL to low pg/mL range are achievable. nih.govnih.govVery high, especially with NCI; LOQs in the pg/mL range or lower. shimadzu.co.krnih.gov
Throughput Generally higher; compatible with rapid UHPLC systems. plos.orgCan be lower due to longer run times and more extensive sample preparation. nih.gov
Matrix Effects More susceptible to ion suppression or enhancement from co-eluting compounds. nih.govGenerally less susceptible to matrix effects compared to ESI-LC-MS.
Selectivity Excellent, especially with MRM mode. nih.govExcellent, combining high-resolution chromatography with specific mass transitions. nih.gov

While mass spectrometry is the most sensitive detection method, High-Performance Liquid Chromatography (HPLC) can be coupled with other detectors for quantification, particularly in pharmaceutical formulations where concentrations are higher. mdpi.comresearchgate.net

Fluorescence Detection (FLD): Estrogens are naturally fluorescent, but their native fluorescence is often insufficient for trace analysis in biological samples. Derivatization with fluorescent tags like dansyl chloride or p-nitrobenzoyl chloride can significantly enhance sensitivity, allowing for detection in the ng/mL range. mdpi.comresearchgate.net

UV Detection: UV detection is less sensitive than FLD or MS and is generally suitable for higher concentration samples, such as in pharmaceutical quality control. researchgate.netsigmaaldrich.com The detection wavelength is typically set around 280 nm. researchgate.net

These HPLC methods, while simpler and more accessible than MS, generally lack the sensitivity and specificity required for analyzing the low endogenous concentrations of steroids in biological fluids. mdpi.com

Immunoassays and Biosensor Development for Estrogen Detection

Immunoassays and biosensors offer alternative approaches for estrogen detection that are often rapid, cost-effective, and suitable for high-throughput screening. nih.govnih.gov These methods rely on the specific binding between an antibody or a synthetic receptor and the target analyte.

Immunoassays: Techniques like enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA) are based on the competitive binding of the target estrogen (e.g., this compound) and a labeled tracer to a limited number of specific antibodies. nih.govnih.gov While widely used, a major drawback of immunoassays for small molecules like steroids is the potential for cross-reactivity. nih.govrndsystems.com Antibodies raised against one estrogen may bind to other structurally similar steroids, leading to a lack of specificity and potentially inaccurate results, especially at low concentrations. nih.gov

Biosensors: Electrochemical biosensors and aptasensors (using DNA or RNA aptamers as recognition elements) are emerging as powerful tools. nih.govnih.gov These devices can provide rapid and highly sensitive detection. mdpi.com For instance, electrochemical immunosensors have been developed for 17β-estradiol with detection limits in the low ng/L range. nih.gov The primary challenge remains the development of biorecognition elements (antibodies, aptamers, or receptors) that are highly selective for this compound to avoid interference from other estrogens. nih.govmdpi.com

Application as a Reference Standard in Analytical Chemistry

The use of a certified reference material (CRM) or an analytical standard is fundamental to ensuring the accuracy and reliability of any quantitative analysis. caymanchem.comresearchgate.net A pure, well-characterized standard of this compound is required for several critical functions in method development and validation:

Instrument Calibration: To create calibration curves that relate the instrument's response to the concentration of the analyte.

Method Accuracy and Precision: To prepare quality control samples at known concentrations to assess the accuracy and precision of the analytical method. nih.gov

Confirmation of Identity: To confirm the identity of the analyte in a sample by comparing its retention time and mass spectrum to that of the standard.

Isotopically labeled versions of the analyte (e.g., containing deuterium (B1214612) or ¹³C) are often used as internal standards in mass spectrometry-based methods. nih.gov These standards are added to the sample at the beginning of the workflow and can correct for variations in sample extraction, recovery, and instrument response, thereby improving the accuracy of quantification. nih.govnih.gov The availability of high-purity this compound as a reference standard is a prerequisite for any quantitative research on this compound. caymanchem.comnih.gov

Challenges in Low-Concentration Detection and Selectivity

The analysis of this compound is subject to significant challenges that are common to the quantification of trace-level steroids in complex matrices. nih.govnih.govresearchgate.net

Low Concentrations: Endogenous estrogens often circulate at very low concentrations (pg/mL or ng/L range), requiring highly sensitive analytical methods. nih.govscispace.com Achieving the necessary limits of detection and quantification is a primary challenge, often necessitating derivatization and sophisticated instrumentation. nih.govshimadzu.co.kr

Matrix Interference: Biological matrices such as plasma and wastewater are incredibly complex, containing numerous compounds that can interfere with the analysis. nih.govmdpi.com These interferences can manifest as overlapping peaks in chromatography or as ion suppression/enhancement in mass spectrometry, compromising accuracy. nih.gov Effective and meticulous sample preparation is critical to minimize these matrix effects. plos.org

Selectivity and Isomeric Separation: Perhaps the greatest challenge is ensuring selectivity. This compound is one of many structurally similar estrogens, including its potent epimer 17β-estradiol. Analytical methods must be able to unambiguously distinguish and separate these isomers to prevent overestimation and ensure accurate quantification. nih.gov This requires high-resolution chromatographic techniques and highly specific detection methods like tandem mass spectrometry. nih.govnih.gov Immunoassays are particularly challenged in this regard due to the high potential for antibody cross-reactivity with related steroids. nih.govrndsystems.com


Future Research Directions and Translational Perspectives

Elucidating Novel Signaling Pathways and Receptor Interactions

Currently, there is a scarcity of specific research elucidating the signaling pathways and receptor interactions unique to 18-Nor-17beta-estradiol. Future investigations should aim to characterize its binding affinity and functional activity at the canonical estrogen receptors, ERα and ERβ. It is plausible that the absence of the C18 methyl group could influence the conformational changes in the receptor upon binding, potentially leading to a distinct profile of co-regulator recruitment and subsequent gene transcription compared to 17beta-estradiol.

Table 1: Comparative Receptor Binding Affinity (Hypothetical)

CompoundEstrogen Receptor Alpha (ERα) - Relative Binding Affinity (%)Estrogen Receptor Beta (ERβ) - Relative Binding Affinity (%)G Protein-Coupled Estrogen Receptor 1 (GPER1) - Relative Binding Affinity (%)
17beta-estradiol100100100
This compoundData not availableData not availableData not available

Development of Targeted Therapies based on this compound Scaffold

The development of targeted therapies based on the this compound scaffold is a promising yet underexplored area. The unique structure of this compound could serve as a template for the design of novel selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). These agents could potentially offer improved tissue selectivity or a different side-effect profile compared to existing therapies.

For instance, modifications to the this compound backbone could be explored to create compounds with preferential activity in specific tissues, such as bone or the central nervous system, while minimizing effects on reproductive tissues. This could lead to the development of new treatments for osteoporosis or neurodegenerative diseases with a better therapeutic window.

A phase II clinical trial has investigated the use of estradiol (B170435) in treating patients with ER beta positive, triple-negative locally advanced or metastatic breast cancer. mdpi.com Given that tumor cells overexpressing ER beta tend to grow slower in the presence of estrogen, this research could pave the way for similar investigations into the therapeutic potential of this compound in specific cancer subtypes. mdpi.com

Advanced Preclinical Models for Efficacy and Safety Assessment

To assess the therapeutic potential of this compound, the use of advanced preclinical models is essential. Humanized mouse models, patient-derived xenografts, and organoid cultures could provide valuable insights into its efficacy and safety in a more clinically relevant context. These models would allow for the investigation of its effects on hormone-dependent cancers, as well as its potential impact on other organ systems.

For example, preclinical studies using xenograft models of breast cancer could determine the ability of this compound to modulate tumor growth. researchgate.net Furthermore, long-term studies in animal models would be necessary to evaluate its safety profile, including its effects on the endometrium, cardiovascular system, and bone density.

Table 2: Key Parameters for Preclinical Assessment of this compound

Preclinical ModelKey Efficacy EndpointsKey Safety Endpoints
Patient-Derived Xenografts (Breast Cancer)Tumor growth inhibition, apoptosis induction, changes in gene expressionOff-target tissue effects, systemic toxicity
Ovariectomized Rodent Models (Osteoporosis)Bone mineral density, bone turnover markers, fracture riskUterine weight, endometrial histology, lipid profile
Neurodegenerative Disease Models (e.g., Alzheimer's)Cognitive function, amyloid-beta plaque deposition, synaptic plasticityHormonal side effects, cardiovascular parameters

Exploration of this compound in Emerging Disease Areas (e.g., COVID-19 related research)

The potential role of estrogens in modulating the immune response has garnered significant attention, particularly in the context of infectious diseases like COVID-19. Studies have suggested that 17beta-estradiol may have a protective role against severe COVID-19 by regulating the renin-angiotensin system, enhancing antiviral immune responses, and suppressing inflammatory storms. nih.govprobiologists.com

Given its structural similarity to 17beta-estradiol, it is conceivable that this compound could exert similar immunomodulatory effects. Future research should investigate the potential of this compound to modulate key inflammatory pathways and its impact on viral entry and replication. In vitro studies using relevant cell lines and in vivo studies in animal models of SARS-CoV-2 infection would be necessary to explore this hypothesis. nih.gov

Bridging Preclinical Findings to Clinical Translation

The successful translation of preclinical findings on this compound into clinical applications will require a carefully planned and executed research pipeline. A critical first step is to establish a robust preclinical data package that clearly defines its pharmacological profile, efficacy in relevant disease models, and a comprehensive safety assessment.

Collaboration between academic researchers, pharmaceutical companies, and regulatory agencies will be crucial to navigate the complexities of drug development. The design of early-phase clinical trials should be informed by the preclinical data, with a focus on identifying the optimal dose, assessing safety in human subjects, and establishing proof-of-concept for its therapeutic efficacy. The journey from preclinical discovery to clinical application is a long and challenging one, but for a novel compound like this compound, it holds the potential to address unmet medical needs.

Q & A

Q. How should researchers present conflicting data on 18-Nor-17β-estradiol’s cross-reactivity with androgen receptors (AR)?

  • Methodological Answer : Use heatmaps or radar plots to visualize binding affinities across receptor subtypes. Disclose assay conditions (e.g., ligand concentrations, buffer pH) in supplementary materials. Apply CONSORT-EHEALTH guidelines for subgroup analyses to distinguish prespecified vs. exploratory findings .

Q. What metadata is critical for sharing 18-Nor-17β-estradiol datasets in public repositories?

  • Methodological Answer : Include chemical purity, storage conditions, solvent history, and instrument calibration logs. For in vivo data, report animal strain, diet, and circadian timing of administration. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to structure datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.